Tetrahydrofurfuryl benzoate
Overview
Description
Synthesis Analysis
Tetrahydrofurfuryl benzoate can be synthesized through various methods. One approach involves the selective hydrogenation of furfural (FAL) into tetrahydrofurfuryl alcohol (THFA) under mild conditions (30 °C) using an Rh-loaded carbon catalyst in a one-pot fashion . Additionally, sustainable synthesis routes from biomass-derived furfural and hydrogen produced through electrolysis have been proposed .
Scientific Research Applications
Synthesis and Biological Activity
- Design and Synthesis: Tetrahydrofurfuryl benzoate and related compounds have been used in the design and synthesis of local anesthetics. A study by (Zou, Chen, & Zhou, 2019) discussed synthesizing benzoate compounds using lead compounds like tetracaine and pramocaine, leading to compounds with good local anesthetic effects.
Biochemical and Plant Applications
- Glycosyltransferase Activity in Plants: Research on Arabidopsis glycosyltransferases, which act on benzoates, provides insights into the biochemical processes involving benzoates in plants. A study by (Lim et al., 2002) highlighted the role of glycosyltransferases in glucosylation reactions involving benzoates.
Chemical and Physical Properties
- Voltammetry Studies: The study of voltammetry of methyl benzoate in THF (tetrahydrofuran) reveals insights into the chemical properties and reactions of benzoates. (Baron, Kershaw, Donohoe, & Compton, 2009) discussed the reduction of methyl benzoate in THF, providing information on the chemical reversibility of the benzoate radical anion.
Medical Imaging and Diagnostics
- Stem Cell Imaging: this compound derivatives have been explored in medical imaging, particularly in stem cell imaging. (Kim et al., 2015) studied the use of Cu-labeled hexadecyl-benzoate for positron emission tomography (PET) imaging of transplanted stem cells.
Materials Science and Engineering
- Polymerisation Studies: The polymerization of tetrahydrofurfuryl methacrylate, which involves benzoate compounds, offers insights into materials science and the synthesis of new polymers. (Zafar & Mahmud, 1974) examined the radical polymerization of tetrahydrofurfuryl methacrylate in various solvents, including methyl benzoate.
properties
IUPAC Name |
oxolan-2-ylmethyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(10-5-2-1-3-6-10)15-9-11-7-4-8-14-11/h1-3,5-6,11H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVLLZARPGZABO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030853 | |
Record name | 2-Furanmethanol, tetrahydro-, benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101030853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2217-32-5 | |
Record name | 2-Furanmethanol, tetrahydro-, 2-benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2217-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Tetrahydrofuran-2-yl)methyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furanmethanol, benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4891 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Furanmethanol, tetrahydro-, benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101030853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (TETRAHYDROFURAN-2-YL)METHYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2PFV9X7XY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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